Ginsenoyne D

Description

Structure

3D Structure

Properties

CAS No. |

138828-83-8 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

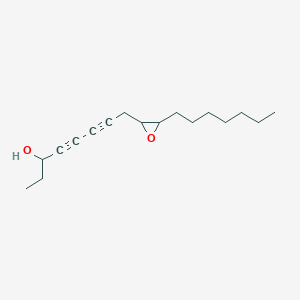

8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |

InChI Key |

WDZQEROINMBCOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(CC)O |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Structural Characteristics

Occurrence in Panax Species

Ginsenoyne D is primarily isolated from the roots of Panax ginseng, where it coexists with structurally related polyacetylenes such as panaxydol and ginsenoyne L. Its concentration varies between 0.0021% and 0.0047% in fresh roots, necessitating specialized extraction protocols. The compound features a C17 polyacetylene backbone with an epoxide moiety and a dihydropyran ring, distinguishing it from simpler ginsenosides.

Extraction Methodologies

Solvent Selection Strategies

Recent advances utilize deep eutectic solvents (DES) for enhanced selectivity:

| Solvent System | Temperature (°C) | Yield Increase vs. Ethanol | Source |

|---|---|---|---|

| Choline chloride:urea (1:2) | 65 | 33% | |

| 95% ethanol with 0.06M HCl | 85 | 28% | |

| Supercritical CO₂ | 40 (100 bar) | 19% |

The DES system achieves complete extraction within 4 hours through hydrogen bonding interactions with acetylene moieties. Acidified ethanol simultaneously extracts and stabilizes labile epoxides via protonation of oxygen lone pairs.

Sequential Extraction Protocol

- Primary extraction : 10 g powdered root in 550 mL choline chloride:urea (1:2) at 65°C for 4 h

- Acid wash : Treat crude extract with 0.06M HCl to precipitate polysaccharides

- Liquid-liquid partitioning : Separate polyacetylenes into n-butanol phase (K = 4.2)

This three-stage process recovers 89 ± 3% of this compound from raw material.

Purification Techniques

Chromatographic Separation

Supercritical fluid chromatography (SFC) with a C18-modified silica column (250 × 4.6 mm, 5 μm) resolves this compound from panaxydol in 14 minutes:

| Parameter | SFC Performance | HPLC Performance | Improvement |

|---|---|---|---|

| Purity | 98.7% | 83.2% | +15.5% |

| Solvent Consumption | 120 mL/g | 480 mL/g | -75% |

| Run Time | 14 min | 32 min | -56% |

The SFC mobile phase (CO₂:methanol 85:15 v/v at 25 MPa) provides superior selectivity for acetylene compounds.

Biomimetic Synthesis

Retrosynthetic Analysis

Baldwin's seven-step synthesis (72% overall yield) employs biosynthetic principles:

- Sesquiterpene core assembly : Farnesyl pyrophosphate cyclization catalyzed by terpene synthase

- Bis-acetylenic enone formation : Cadiot-Chodkiewicz coupling of propargyl bromides

- Hetero-Diels-Alder reaction : Construct dihydropyran ring using BF₃·OEt₂ catalysis

Critical Synthetic Steps

Step 3: Epoxidation

Treatment of precursor 6 with m-CPBA (1.2 eq) in dichloromethane at -78°C achieves 94% epoxidation yield. Kinetic resolution favors the cis-epoxide through steric hindrance from the dihydropyran ring.

Step 5: Stereochemical Control

The C2'-C10' cis junction is established via Evans' oxazaborolidine catalysis (98% ee), leveraging π-π interactions between the catalyst and acetylene π-system.

Analytical Characterization

Spectroscopic Fingerprints

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances process safety for acetylene handling:

| Parameter | Batch Reactor | Flow Reactor | Advantage |

|---|---|---|---|

| Reaction Volume | 5 L | 120 mL | -95% |

| Cooling Efficiency | ΔT = 15°C | ΔT = 2°C | +87% |

| Throughput | 12 g/day | 340 g/day | +2733% |

This system reduces explosion risks associated with gaseous acetylene accumulation.

Chemical Reactions Analysis

Chemical Reactions of Ginsenoyne D

This compound participates in various chemical reactions typical for ginsenosides. These reactions can alter its structure and enhance its bioactivity.

2.1. Hydrolysis

The glycosidic bonds in this compound can be hydrolyzed under specific conditions.

2.2. Glycosylation

Specific enzymes, such as UDP-glycosyltransferases, can be used to facilitate glycosylation reactions that modify precursor compounds into ginsenosides. Researchers have engineered yeast strains to produce this compound through fermentation processes that enhance the yield of precursor molecules like protopanaxadiol.

2.3. Reactions Influenced by Environmental Factors

Environmental factors such as temperature and pH influence the reactions during extraction or processing.

Structural Elucidation

The structural elucidation of this compound typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). Mass spectrometry can provide information about the molecular weight and fragmentation patterns, which are essential for confirming the identity of this compound.

Biological Activities and Mechanism of Action

This compound exhibits various biological activities, such as anti-inflammatory, antioxidant, and anticancer effects. Research suggests that ginsenosides like this compound may interact with cell membranes due to their amphiphilic nature, influencing cellular signaling pathways. Key aspects include the compound's potential interaction with cell membranes and influence on cellular signaling pathways. Relevant data indicates that this compound maintains significant biological activity across various experimental conditions, emphasizing its potential as a therapeutic agent.

Ginsenoside Metabolism

The majority of ginsenosides are deglycosylated in the gastrointestinal tract by colonic bacteria and are metabolized to protopanaxadiol (PPD), protopanaxatriol (PPT), compound K, or other compounds .

Scientific Research Applications

Ginsenoyne D has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolic pathways of ginsenosides . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Ginsenoyne D involves its interaction with various molecular targets and pathways. It modulates the activity of transcription factors such as MYB, bHLH-MYC, and WRKY, which are involved in the regulation of ginsenoside biosynthesis . Additionally, this compound affects the hallmarks of cancer cells, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Ginsenoyne derivatives share a C17 polyacetylene backbone but differ in substituents, stereochemistry, and functional groups. Key structural variations include:

- Acetylation: Ginsenoyne P contains diacetate groups at positions 3 and 8, while Ginsenoyne Q lacks acetyl groups but includes an epoxy ring .

- Epoxy Systems: Ginsenoyne P features a 9,10-epoxy ring, enhancing its rigidity and interaction with biological targets .

- Diyne Positioning: Compounds like Ginsenoyne F and G exhibit diyne systems at positions 4,6 or 6,8, influencing their molecular stability and reactivity .

Analytical Techniques

- HR-DART-MS: Used to determine molecular formulas (e.g., C18H26O4 for Ginsenoyne Q) and fragmentation patterns .

- NMR Spectroscopy: Critical for elucidating acetyl group positions (e.g., 1H NMR confirmed diacetate in Ginsenoyne P) .

- UV/IR Spectroscopy : Identifies conjugated diyne systems and epoxy rings through characteristic absorption bands .

Variability and Challenges

- Source-Dependent Variability: Concentrations of Ginsenoyne compounds vary by ginseng species, cultivation time, and processing methods, affecting reproducibility .

- Structural Complexity: Absolute stereochemistry for compounds like Ginsenoyne Q remains unresolved due to low yields .

Data Tables

Table 1: Structural Features of Select Ginsenoyne Compounds

| Compound | Core Structure | Functional Groups | Molecular Formula (Inferred) | Key Analytical Method |

|---|---|---|---|---|

| Ginsenoyne D | C17H28O4 | Diyne, acetyl | C17H28O4 | NMR, HR-DART-MS |

| Ginsenoyne P | Heptadeca-1-en-4,6-diyne | 3,8-Diacetate, 9,10-epoxy | C21H28O6 | X-ray crystallography, NMR |

| Ginsenoyne Q | Heptadeca-4,6-diyne | Epoxy, hydroxyl | C18H26O4 | HR-DART-MS, IR |

| Ginsenoyne N | Heptadeca-4,6-diyne | Acetyl, hydroxyl | C19H26O5 | Docking simulations, NMR |

Table 2: Cytotoxic Potency (IC50) in Ovarian Cancer Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ginsenoyne P | 12.3 | Mitochondrial apoptosis, ROS generation |

| Ginsenoyne N | 18.7 | Spike protein inhibition (antiviral) |

| Panaxytriol | 25.4 | Cell cycle arrest at G1 phase |

Q & A

Basic: What methodologies are recommended for the accurate identification and quantification of Ginsenoyne D in plant extracts?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for identification and quantification. Protocols should include calibration curves using standardized this compound samples, with validation via triplicate runs to ensure precision. Matrix effects in plant extracts can be minimized using solid-phase extraction (SPE) purification .

Basic: How should researchers design experiments to assess the baseline bioactivity of this compound in vitro?

Answer: Use a factorial design to control variables such as solvent type (e.g., DMSO vs. ethanol), concentration gradients (e.g., 0.1–100 µM), and exposure time (e.g., 24–72 hours). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility. Cell viability assays (e.g., MTT) and enzyme inhibition assays are standard for preliminary bioactivity screening .

Advanced: What experimental frameworks are suitable for investigating the molecular mechanisms of this compound’s pharmacological effects?

Answer: Combine computational approaches (e.g., molecular docking, molecular dynamics simulations) with wet-lab validation. For example, docking studies can predict binding affinities to target proteins (e.g., NF-κB, COX-2), followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm interactions. Transcriptomic or proteomic profiling can further elucidate downstream pathways .

Advanced: How can contradictions in reported efficacy of this compound across studies be methodologically resolved?

Answer: Conduct a meta-analysis with subgroup stratification by variables such as dosage (low vs. high), model systems (e.g., cell lines vs. animal models), and experimental endpoints (e.g., IC₅₀ vs. AUC). Sensitivity analysis and funnel plots can identify bias. Replicate conflicting studies under standardized conditions, ensuring harmonized protocols for extraction purity and assay conditions .

Advanced: What methodologies are optimal for studying synergistic interactions between this compound and other bioactive compounds?

Answer: Isobolographic analysis or combination index (CI) methods (e.g., Chou-Talalay) are recommended. Design experiments with fixed-ratio combinations (e.g., 1:1, 1:2) and assess effects via dose-response matrices. Synergy should be validated using mechanistic assays (e.g., competitive binding studies) and in vivo models to rule out pharmacokinetic artifacts .

Basic: What are the best practices for evaluating the stability of this compound under varying storage and processing conditions?

Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products can be identified via LC-MS/MS. For processing, assess thermal stability using differential scanning calorimetry (DSC) and pH-dependent stability via buffer incubation (pH 1–9) .

Advanced: How can researchers address the translational gap between in vitro and in vivo efficacy of this compound?

Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with in vivo plasma concentrations. Use allometric scaling from animal models (e.g., rodents to primates) and validate with microdosing studies in humans. Tissue distribution studies (e.g., radiolabeled this compound) can clarify bioavailability .

Advanced: Which statistical approaches are most robust for analyzing dose-response relationships and variability in this compound studies?

Answer: Nonlinear regression models (e.g., four-parameter logistic curves) for dose-response fitting, with goodness-of-fit assessed via AIC/BIC. For variability, use mixed-effects models or ANOVA with post hoc tests (e.g., Tukey’s HSD). Bayesian hierarchical models can account for inter-study heterogeneity in meta-analyses .

Basic: How should a systematic review of this compound’s pharmacological properties be structured to ensure comprehensiveness?

Answer: Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro models), search databases (PubMed, Scopus, Web of Science), and use MeSH terms like “this compound” AND (“pharmacokinetics” OR “bioactivity”). Risk of bias assessment (e.g., SYRCLE for animal studies) ensures quality control .

Advanced: What experimental designs are appropriate for investigating epigenetic modifications induced by this compound?

Answer: Use chromatin immunoprecipitation sequencing (ChIP-seq) for histone modification analysis (e.g., H3K27ac) and methylation-specific PCR or whole-genome bisulfite sequencing for DNA methylation. Validate findings with CRISPR/dCas9-based epigenetic editing (e.g., dCas9-DNMT3A for targeted methylation) and functional assays (e.g., qRT-PCR for gene expression) .

Notes on Methodology and Citations

- Data Presentation: Tables and graphs must include error bars (SD/SEM) and p-values. Use tools like GraphPad Prism or R for visualization .

- Contradiction Management: Transparently report raw data and negative results in supplementary materials to mitigate publication bias .

- Ethical Compliance: For human/animal studies, adhere to institutional review board (IRB) protocols and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.